molecular formula C7H16N2O B1385220 N-Ethyl-3-(ethylamino)propanamide CAS No. 31035-72-0

N-Ethyl-3-(ethylamino)propanamide

Cat. No.: B1385220
CAS No.: 31035-72-0
M. Wt: 144.21 g/mol
InChI Key: JNKNTVDDUSWEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-3-(ethylamino)propanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . This compound is characterized by the presence of an amide group, which is known for its significant role in various chemical and biological processes. It is commonly used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-3-(ethylamino)propanamide typically involves the reaction of ethylamine with a suitable acylating agent. One common method is the reaction of ethylamine with ethyl 3-bromopropanoate, followed by the removal of the bromine atom through a nucleophilic substitution reaction. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-3-(ethylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

N-Ethyl-3-(ethylamino)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Ethyl-3-(ethylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethylamino group can participate in various biochemical pathways, modulating the function of proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-3-(ethylamino)propanamide is unique due to its specific combination of an ethylamino group and an amide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.

Properties

IUPAC Name

N-ethyl-3-(ethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-8-6-5-7(10)9-4-2/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKNTVDDUSWEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299487
Record name N-Ethyl-3-(ethylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31035-72-0
Record name N-Ethyl-3-(ethylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(ethylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-(ethylamino)propanamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-(ethylamino)propanamide
Reactant of Route 3
Reactant of Route 3
N-Ethyl-3-(ethylamino)propanamide
Reactant of Route 4
Reactant of Route 4
N-Ethyl-3-(ethylamino)propanamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Ethyl-3-(ethylamino)propanamide
Reactant of Route 6
Reactant of Route 6
N-Ethyl-3-(ethylamino)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.